molecular formula C8H5Cl2N3 B11720819 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine

2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine

Cat. No.: B11720819
M. Wt: 214.05 g/mol
InChI Key: POYGLMMZPUQIJS-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position on the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide and thionyl chloride . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrido[3,2-d]pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine derivatives have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit significant activity against cancer cell lines by targeting specific pathways involved in tumor growth. For instance, studies have shown that modifications to the pyrido[3,2-d]pyrimidine structure can enhance potency against kinases such as PI3K and mTOR, which are crucial in cancer biology .

2. Dipeptidyl Peptidase-4 Inhibitors

This compound has also been explored as a potential dipeptidyl peptidase-4 (DPP4) inhibitor, which plays a vital role in glucose metabolism and is a target for diabetes treatment. A study highlighted the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine derivatives that showed promising DPP4 inhibitory activity, suggesting that similar pyrido[3,2-d]pyrimidine compounds may have therapeutic potential in managing diabetes .

3. Structure-Activity Relationship Studies

The compound's structural variations have been pivotal in understanding its biological activity. Structure-activity relationship (SAR) studies have revealed that specific substitutions at different positions on the pyrido[3,2-d]pyrimidine scaffold can significantly influence its binding affinity and biological efficacy. This information is crucial for the rational design of new therapeutic agents targeting various diseases .

Agricultural Applications

1. Herbicides and Pesticides

The chemical structure of this compound has led to its exploration as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that can control weed growth without harming crops. The synthesis of related compounds has shown efficacy against various weed species, indicating its potential use in agricultural practices to enhance crop yields while minimizing chemical usage .

Comparative Analysis of Applications

Application Area Specific Uses Key Findings
Medicinal ChemistryAnticancer agents, DPP4 inhibitorsEffective against cancer cell lines; potential for diabetes management
Agricultural ChemistryHerbicide developmentSelective inhibition of weed growth; enhances crop yield without damaging crops

Case Studies

Case Study 1: Anticancer Activity

In a recent study focusing on the synthesis and evaluation of various this compound derivatives against cancer cell lines, researchers identified several compounds with IC50 values in the nanomolar range. These compounds demonstrated selective inhibition of PI3K/mTOR pathways, leading to significant cytotoxic effects on cancer cells while sparing normal cells .

Case Study 2: Agricultural Efficacy

Another study investigated the herbicidal properties of pyrido[3,2-d]pyrimidine derivatives synthesized from this compound. The results indicated effective control over several common weed species with minimal impact on surrounding crops. This highlights the compound's potential as a sustainable agricultural solution .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms and methyl group contribute to its reactivity and potential as a therapeutic agent.

Biological Activity

2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H6Cl2N4
  • Molecular Weight : 229.06 g/mol

This compound features a pyridine ring fused with a pyrimidine moiety, which is significant for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. For example:

  • Breast Cancer (MCF-7) : The compound has shown an IC50 value of approximately 19.58 µM when tested against MCF-7 cells, indicating moderate cytotoxicity compared to other derivatives without the 2-methyl substitution .
  • Hepatic Adenocarcinoma (HepG2) : In HepG2 cells, it displayed an IC50 value of 6.22 µM, which is significantly lower than its unsubstituted counterpart, suggesting enhanced activity due to the dichloro substitution .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Growth Factor Receptors :
    • The compound has been found to down-regulate the expression levels of VEGFR-2 and HER-2 in MCF-7 cells. Treatment resulted in a significant reduction in these receptors compared to untreated controls .
  • Induction of Apoptosis :
    • Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.

Table: Summary of Biological Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-719.58VEGFR-2/HER-2 down-regulation
HepG26.22Induction of apoptosis

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on MCF-7 Cells :
    • A recent study demonstrated that this compound significantly reduced the viability of MCF-7 cells and altered key signaling pathways involved in cell proliferation and survival .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other pyridopyrimidine derivatives, it was noted that the presence of chlorine atoms at specific positions contributed to enhanced anticancer activity. The dichloro-substituted derivatives consistently outperformed their mono-substituted or unsubstituted counterparts in cytotoxic assays .
  • Potential for Combination Therapy :
    • Preliminary findings suggest that combining this compound with existing chemotherapy agents may yield synergistic effects, warranting further investigation into combination therapies for more effective cancer treatment strategies.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

2,4-dichloro-7-methylpyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H5Cl2N3/c1-4-2-5-6(11-3-4)7(9)13-8(10)12-5/h2-3H,1H3

InChI Key

POYGLMMZPUQIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1

Origin of Product

United States

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